1-(4-Vinylbenzyl)piperidine
Overview
Description
1-(4-Vinylbenzyl)piperidine is a styrenic derivative that features a piperidinyl ring in the para position. This unique structure makes it an appealing compound for various applications, particularly in the production of novel piperidinium polymers for potential ionomer and polyelectrolyte applications .
Mechanism of Action
Target of Action
1-(4-Vinylbenzyl)piperidine, also known as 4-VBP, is a styrenic derivative . The primary target of 4-VBP is the polymerization process . It is used in the production of novel piperidinium polymers for potential ionomer and polyelectrolyte applications .
Mode of Action
4-VBP undergoes thermal autopolymerization . The presence of the piperidine ring in 4-VBP reduces the activation energy requirement by 80 kJ mol−1 compared to styrene . This suggests a thermally initiated polymerization according to the Mayo mechanism . The piperidine substituent enables a proposed cationic polymerization to enhance overall polymerization rates .
Biochemical Pathways
The polymerization of 4-VBP can be controlled through thermal and living anionic polymerization . In the absence of thermal polymerization, living anionic polymerization provides a viable strategy for achieving piperidine-containing polymers with predictable molecular weights and narrow polydispersities .
Pharmacokinetics
The polymerization process of 4-vbp can be influenced by temperature . Higher temperatures often required for controlled radical polymerization processes lead to the thermal autopolymerization of 4-VBP .
Result of Action
The result of the action of 4-VBP is the formation of piperidine-containing polymers . These polymers can be used as precursors for subsequent alkylation to form novel piperidinium ionomers and polyelectrolytes . These ion-containing polymers have beneficial properties such as ionic conductivity, thermal and chemical stability, and anion exchange capability .
Action Environment
The action of 4-VBP is influenced by environmental factors such as temperature . Elevated temperatures lead to the thermal autopolymerization of 4-VBP . Furthermore, the presence of the piperidine ring in 4-VBP influences the polymerization rate .
Biochemical Analysis
Biochemical Properties
1-(4-Vinylbenzyl)piperidine plays a crucial role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of piperidine-containing polymers. The piperidine ring in this compound enables cationic polymerization, enhancing the overall polymerization rates . This compound is also involved in the formation of piperidinium ionomers, which exhibit high ionic conductivity and thermal stability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the polymerization kinetics of styrene, suggesting its potential impact on cellular functions . The presence of the piperidine ring in this compound enhances its interaction with cellular components, leading to changes in cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The piperidine ring facilitates cationic polymerization, which enhances the polymerization rates of styrene derivatives . This compound also interacts with enzymes involved in polymerization processes, leading to the formation of well-defined piperidine-containing polymers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its polymerization rates can vary depending on the temperature and other environmental factors . Long-term studies have shown that this compound maintains its stability and continues to influence cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound facilitates the formation of piperidine-containing polymers without causing adverse effects . At higher doses, it may exhibit toxic effects, leading to changes in cellular functions and potential adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its polymerization. The piperidine ring plays a crucial role in enhancing the polymerization rates and stability of the resulting polymers . This compound also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The piperidine ring enhances the compound’s ability to interact with cellular components, facilitating its transport and distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms enhance the compound’s interactions with cellular components, leading to changes in cellular functions and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Vinylbenzyl)piperidine can be synthesized through thermal and living anionic polymerization processes. Elevated temperatures required for controlled radical polymerization often lead to the thermal autopolymerization of the compound . In situ FTIR spectroscopy is used to monitor this process, and pseudo-first-order thermal polymerization kinetics provide observed rate constants . Living anionic polymerization offers a viable strategy for achieving piperidine-containing polymers with predictable molecular weights and narrow polydispersities .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the compound followed by its polymerization. The compound is isolated as a clear liquid upon distillation from calcium hydride and dibutyl magnesium, yielding an 83% product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Vinylbenzyl)piperidine undergoes various types of reactions, including:
Polymerization: Both thermal and living anionic polymerization.
Alkylation: The piperidinyl ring in the para position is an ideal site for alkylation.
Common Reagents and Conditions:
Thermal Polymerization: Elevated temperatures and in situ FTIR spectroscopy.
Living Anionic Polymerization: Controlled radical polymerization processes.
Major Products Formed:
Piperidine-Containing Polymers: Achieved through living anionic polymerization.
Piperidinium Ionomers and Polyelectrolytes: Formed through subsequent alkylation.
Scientific Research Applications
1-(4-Vinylbenzyl)piperidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-(4-Vinylbenzyl)piperidine is unique due to its piperidinyl ring in the para position, which differentiates it from other styrenic derivatives like styrene. This unique structure allows for enhanced polymerization rates and the production of novel piperidinium polymers . Similar compounds include:
Styrene: A common styrenic derivative used in polymerization processes.
Vinylbenzyl Chloride: Another styrenic compound with different substituents.
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-13-6-8-14(9-7-13)12-15-10-4-3-5-11-15/h2,6-9H,1,3-5,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYKNHIVFLHRLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.